(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one is an organic compound characterized by its unique structure, which includes an amino group, a hydroxyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-nitrobenzaldehyde with an appropriate amine and a hydroxyl-containing compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically isolated through filtration, distillation, or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or platinum catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophilic reagents.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amino derivative.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-amino-4-hydroxy-1-(4-nitrophenyl)but-2-en-1-one
- (2Z)-3-amino-4-hydroxy-1-(2-nitrophenyl)but-2-en-1-one
- (2Z)-3-amino-4-hydroxy-1-(3-methylphenyl)but-2-en-1-one
Uniqueness
(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity
Properties
CAS No. |
866134-02-3 |
---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.20 g/mol |
IUPAC Name |
3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one |
InChI |
InChI=1S/C10H10N2O4/c11-8(6-13)5-10(14)7-2-1-3-9(4-7)12(15)16/h1-5,13H,6,11H2 |
InChI Key |
NMXBEUNMEDYPJX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=C(CO)N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=C(CO)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.